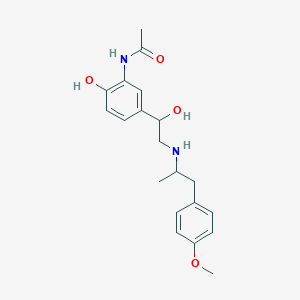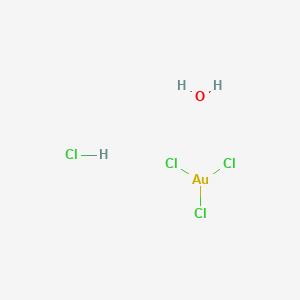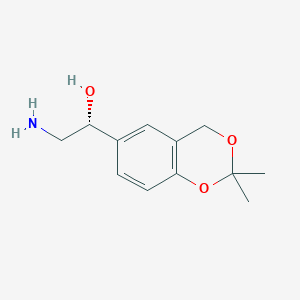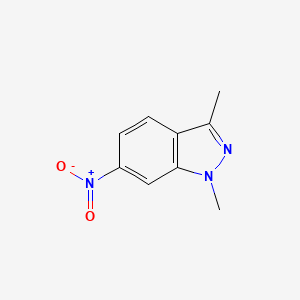
Quercetin 3',7-Di-O-Benzyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 3’,7-Di-O-Benzyl Ether is a flavonoid compound derived from quercetin, a naturally occurring flavonoid found in many fruits and vegetables. This compound has gained attention due to its potential therapeutic and environmental applications. Quercetin 3’,7-Di-O-Benzyl Ether is known for its antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quercetin 3’,7-Di-O-Benzyl Ether typically involves the benzylation of quercetin. One common method is the reaction of quercetin with benzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . The reaction conditions often include heating the mixture to facilitate the benzylation process. The product is then purified using column chromatography to isolate the desired benzyl ether derivative .
Industrial Production Methods
While specific industrial production methods for Quercetin 3’,7-Di-O-Benzyl Ether are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Quercetin 3’,7-Di-O-Benzyl Ether can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄)
Substitution: Benzyl chloride, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO), dimethylformamide (DMF)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various benzyl ether derivatives .
Scientific Research Applications
Quercetin 3’,7-Di-O-Benzyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a reference material and intermediate in the synthesis of other flavonoid derivatives.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation.
Medicine: Investigated for its potential anticancer properties, as it can inhibit tumor proliferation, invasion, and metastasis through various signaling pathways.
Industry: Utilized in the development of nutraceuticals and dietary supplements due to its health benefits.
Mechanism of Action
Quercetin 3’,7-Di-O-Benzyl Ether exerts its effects through several molecular targets and pathways. It is known to inhibit quinone reductase 2 (QR2), an enzyme involved in the metabolism of toxic quinolines . This inhibition can lead to oxidative stress in certain cells, contributing to its anticancer properties. Additionally, it modulates various signaling pathways, including the apoptotic, p53, NF-κB, MAPK, JAK/STAT, PI3K/AKT, and Wnt/β-catenin pathways, which play crucial roles in cell proliferation, survival, and apoptosis .
Comparison with Similar Compounds
Quercetin 3’,7-Di-O-Benzyl Ether can be compared with other similar compounds, such as:
Quercetin: The parent compound, known for its antioxidant and anti-inflammatory properties.
Rutin: A glycoside of quercetin, used for its vascular protective effects.
Isorhamnetin: A methylated derivative of quercetin, studied for its anticancer and anti-inflammatory activities.
Tamaraxetin: Another methylated quercetin derivative with antioxidant properties.
Quercetin 3’,7-Di-O-Benzyl Ether is unique due to its specific benzylation at the 3’ and 7 positions, which can enhance its solubility and bioavailability compared to other quercetin derivatives .
Properties
CAS No. |
1268621-73-3 |
|---|---|
Molecular Formula |
C₂₉H₂₂O₇ |
Molecular Weight |
482.48 |
Synonyms |
3,5-Dihydroxy-2-[4-hydroxy-3-(phenylmethoxy)phenyl]-7-(phenylmethoxy)-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






